molecular formula C16H19F3N2O2 B2519526 4-tert-butyl-2-oxo-N-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide CAS No. 2097895-83-3

4-tert-butyl-2-oxo-N-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide

Cat. No.: B2519526
CAS No.: 2097895-83-3
M. Wt: 328.335
InChI Key: IMQYKWLXPZIENZ-UHFFFAOYSA-N
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Description

4-tert-butyl-2-oxo-N-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide is a synthetic organic compound characterized by its unique structural features, including a pyrrolidine ring, a trifluoromethyl group, and a tert-butyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Scientific Research Applications

4-tert-butyl-2-oxo-N-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, or anticancer properties.

    Industry: It is utilized in the development of new materials or as a catalyst in various industrial processes.

Future Directions

Future research could explore the potential applications of this compound in various fields, such as medicinal chemistry. The pyrrolidine ring, in particular, is a versatile scaffold for the development of novel biologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-2-oxo-N-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from cyclic or acyclic precursors through cyclization reactions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using trifluoromethylation reagents under specific conditions.

    Attachment of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides.

    Formation of the Carboxamide Moiety: The carboxamide group is typically formed through amidation reactions involving carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-2-oxo-N-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halides, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Comparison with Similar Compounds

Similar Compounds

    4-tert-butyl-2-oxo-N-phenylpyrrolidine-3-carboxamide: Lacks the trifluoromethyl group.

    4-tert-butyl-2-oxo-N-[4-methylphenyl]pyrrolidine-3-carboxamide: Contains a methyl group instead of a trifluoromethyl group.

    4-tert-butyl-2-oxo-N-[4-chlorophenyl]pyrrolidine-3-carboxamide: Contains a chlorine atom instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 4-tert-butyl-2-oxo-N-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and potential therapeutic applications.

Properties

IUPAC Name

4-tert-butyl-2-oxo-N-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N2O2/c1-15(2,3)11-8-20-13(22)12(11)14(23)21-10-6-4-9(5-7-10)16(17,18)19/h4-7,11-12H,8H2,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMQYKWLXPZIENZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CNC(=O)C1C(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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